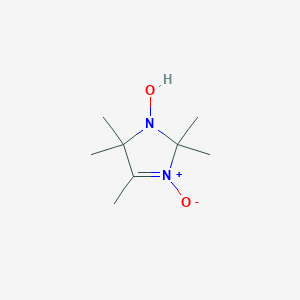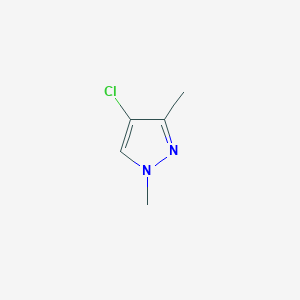
1,2,4-triazin-5(2H)-one, 3,4-dihydro-6-(2-hydroxyethyl)-3-thioxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4-triazin-5(2H)-one, 3,4-dihydro-6-(2-hydroxyethyl)-3-thioxo- is a heterocyclic compound with a triazine ring structure. It has been synthesized through various methods such as the reaction of cyanuric chloride with ethylene glycol and thiourea. This compound has gained significant attention due to its potential applications in various fields such as pharmaceuticals, agriculture, and material science.
Mechanism Of Action
The mechanism of action of 1,2,4-triazin-5(2H)-one, 3,4-dihydro-6-(2-hydroxyethyl)-3-thioxo- is not fully understood. However, studies have shown that it may inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It may also inhibit the replication of viruses and bacteria by interfering with their DNA synthesis.
Biochemical And Physiological Effects
1,2,4-triazin-5(2H)-one, 3,4-dihydro-6-(2-hydroxyethyl)-3-thioxo- has been shown to have various biochemical and physiological effects. In vitro studies have shown that it may induce apoptosis in cancer cells, inhibit the replication of viruses and bacteria, and inhibit the growth of fungi. In vivo studies have shown that it may have anti-inflammatory and analgesic effects.
Advantages And Limitations For Lab Experiments
The advantages of using 1,2,4-triazin-5(2H)-one, 3,4-dihydro-6-(2-hydroxyethyl)-3-thioxo- in lab experiments include its ease of synthesis, low toxicity, and potential applications in various fields. However, its limitations include its limited solubility in water and its potential instability under certain conditions.
Future Directions
There are many future directions for the study of 1,2,4-triazin-5(2H)-one, 3,4-dihydro-6-(2-hydroxyethyl)-3-thioxo-. Some of these include:
1. Investigating its potential use as a novel antifungal agent.
2. Studying its potential use as a herbicide and fungicide in agriculture.
3. Investigating its potential use in the synthesis of novel materials.
4. Investigating its potential use as a drug delivery system.
5. Studying its potential use in the treatment of autoimmune diseases.
In conclusion, 1,2,4-triazin-5(2H)-one, 3,4-dihydro-6-(2-hydroxyethyl)-3-thioxo- is a promising compound that has potential applications in various fields. Its ease of synthesis, low toxicity, and potential applications make it an attractive compound for further study. Further research is needed to fully understand its mechanism of action and to explore its potential applications in various fields.
Synthesis Methods
The synthesis of 1,2,4-triazin-5(2H)-one, 3,4-dihydro-6-(2-hydroxyethyl)-3-thioxo- can be achieved through the reaction of cyanuric chloride with ethylene glycol and thiourea. The reaction proceeds under mild conditions and yields the desired product in good to excellent yield.
Scientific Research Applications
1,2,4-triazin-5(2H)-one, 3,4-dihydro-6-(2-hydroxyethyl)-3-thioxo- has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, it has been investigated for its anticancer, antiviral, and antimicrobial properties. In agriculture, it has been studied for its potential use as a herbicide and fungicide. In material science, it has been investigated for its potential use in the synthesis of novel materials.
properties
CAS RN |
19410-89-0 |
|---|---|
Product Name |
1,2,4-triazin-5(2H)-one, 3,4-dihydro-6-(2-hydroxyethyl)-3-thioxo- |
Molecular Formula |
C5H7N3O2S |
Molecular Weight |
173.2 g/mol |
IUPAC Name |
6-(2-hydroxyethyl)-3-sulfanylidene-2H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C5H7N3O2S/c9-2-1-3-4(10)6-5(11)8-7-3/h9H,1-2H2,(H2,6,8,10,11) |
InChI Key |
ABGYFAMGJWPQEI-UHFFFAOYSA-N |
SMILES |
C(CO)C1=NNC(=S)NC1=O |
Canonical SMILES |
C(CO)C1=NNC(=S)NC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![4-[2-(Dimethylamino)ethoxy]benzaldehyde](/img/structure/B95701.png)

![[(Dichlorosilanediyl)bis(methylene)]bis[dichloro(methyl)silane]](/img/structure/B95703.png)



